
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)-2-phenylacetic acid is a synthetic organic compound with the molecular formula C16H21NO5 It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)-2-phenylacetic acid typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the Boc protecting group. The final step involves the coupling of the azetidine derivative with phenylacetic acid under specific reaction conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Boc Group: The azetidine ring is then protected with a tert-butoxycarbonyl group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Phenylacetic Acid: The protected azetidine derivative is coupled with phenylacetic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine, while oxidation of the phenylacetic acid moiety can produce carboxylic acids or ketones.
科学研究应用
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)-2-phenylacetic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The azetidine ring and phenylacetic acid moiety can participate in binding interactions with target proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound lacks the phenylacetic acid moiety but shares the azetidine ring and Boc protecting group.
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: This compound contains a pyrazine ring instead of a phenylacetic acid moiety.
Uniqueness
2-((1-(tert-Butoxycarbonyl)azetidin-3-yl)oxy)-2-phenylacetic acid is unique due to the presence of both the azetidine ring and the phenylacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C16H21NO5 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxy-2-phenylacetic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-12(10-17)21-13(14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) |
InChI 键 |
LIOCRDYUOICUCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B13331956.png)
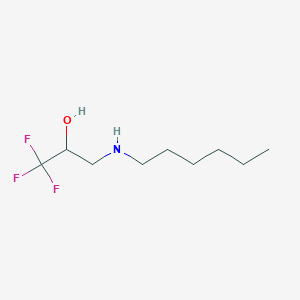
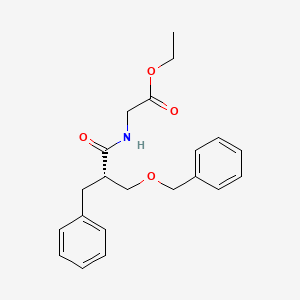

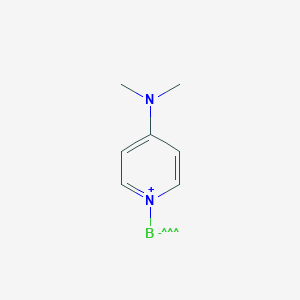
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
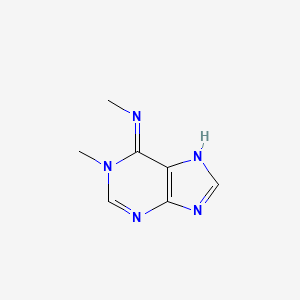
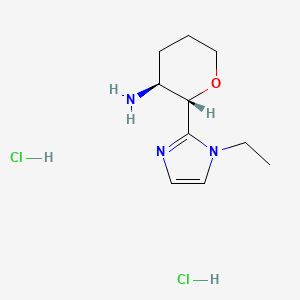
![tert-Butyl (5-chloro-3-ethynylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)carbamate](/img/structure/B13332007.png)
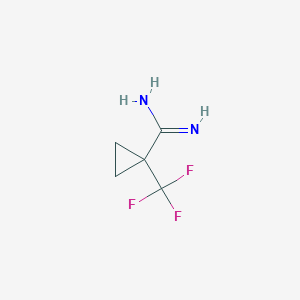
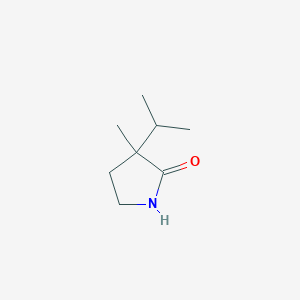
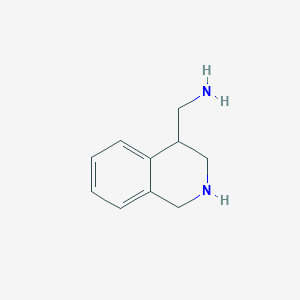
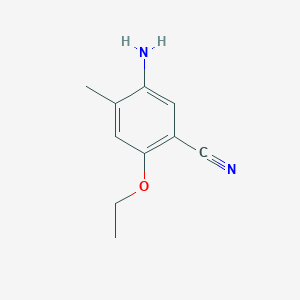
![2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
